Gly-Gly-7-amido-4-methylcoumarin

Overview

Description

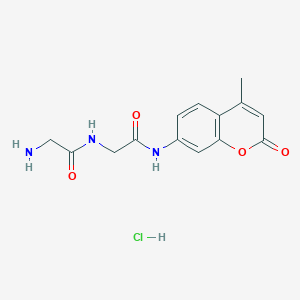

Gly-Gly-7-amido-4-methylcoumarin (CAS 191723-65-6) is a fluorogenic peptide derivative consisting of a glycylglycine (Gly-Gly) dipeptide linked via an amide bond to the 7-amino group of 4-methylcoumarin. This compound is widely utilized as a substrate for proteolytic enzymes, particularly dipeptidyl peptidases and aminopeptidases, which cleave the peptide bond to release the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The fluorescence emission of AMC (λex ~ 380 nm, λem ~ 460 nm) enables real-time monitoring of enzymatic activity, making this compound a critical tool in biochemical assays and drug discovery .

Its hydrochloride salt form (C14H16ClN3O4) enhances solubility in aqueous buffers, while retaining sensitivity to light, necessitating storage in opaque containers .

Mechanism of Action

Target of Action

H-Gly-Gly-AMC.HCl, also known as Gly-Gly-7-amido-4-methylcoumarin, primarily targets the enzyme thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

The compound acts as a fluorogenic substrate for thrombin . When cleaved by thrombin, it releases a fluorophore, 7-Amino-4-methylcoumarin (AMC), which can be excited by light at 390 nm to produce fluorescence at approximately 460 nm . This fluorescence can be measured to monitor the rate of thrombin generation .

Biochemical Pathways

The compound is involved in the thrombin generation pathway . Thrombin generation is a key process in coagulation that determines the extent of a hemostatic plug or a thrombotic process . The use of H-Gly-Gly-AMC.HCl allows for the continuous registration of thrombin generation under in vitro conditions .

Result of Action

The cleavage of H-Gly-Gly-AMC.HCl by thrombin and the subsequent release of AMC allows for the real-time monitoring of thrombin generation . This can provide valuable information about a patient’s coagulation status, helping to identify if they are at risk of clotting or bleeding .

Action Environment

The action of H-Gly-Gly-AMC.HCl can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the enzymatic cleavage of the compound by thrombin. Furthermore, the presence of other plasma proteins can interfere with the assay, potentially affecting the accuracy of the thrombin generation measurement .

Biochemical Analysis

Biochemical Properties

H-Gly-Gly-AMC.HCl is used to characterize a range of bacterial proteolytic enzymes . The compound interacts with these enzymes, which cleave the peptide bond to release the fluorophore 7-amino-4-methylcoumarin (AMC). The released AMC can then be excited by light at 390 nm to produce fluorescence at approximately 460 nm , providing a quantifiable signal that indicates the activity of the enzyme .

Cellular Effects

In cellular processes, H-Gly-Gly-AMC.HCl serves as a substrate for thrombin generation assays, which are widely used methods for analyzing the status of the blood coagulation system . The rate of thrombin generation, indicated by the rate of AMC release, can help determine if patients are at risk of clotting or bleeding .

Molecular Mechanism

The molecular mechanism of H-Gly-Gly-AMC.HCl involves its interaction with specific enzymes. When used in thrombin generation assays, the compound is cleaved by thrombin to release the AMC fluorophore . This cleavage event is a key part of the assay’s mechanism, allowing the continuous monitoring of thrombin generation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Gly-Gly-AMC.HCl can change over time. For instance, in thrombin generation assays, the thrombin generation curve (TGC) is usually bell-shaped with a single peak, but there can be exceptions . The rate of AMC release, and thus the shape of the TGC, can vary depending on factors such as the concentration of thrombin and the specific conditions of the assay .

Metabolic Pathways

H-Gly-Gly-AMC.HCl is involved in the metabolic pathway of thrombin generation . Thrombin, an enzyme in the blood coagulation pathway, cleaves the compound to release the AMC fluorophore .

Subcellular Localization

The subcellular localization of H-Gly-Gly-AMC.HCl is likely to depend on the localization of the enzymes it interacts with. For instance, in the case of thrombin, this would be in areas of the cell involved in coagulation processes .

Biological Activity

Gly-Gly-7-amido-4-methylcoumarin (Gly-Gly-AMC) is a synthetic fluorogenic substrate widely used in biochemical assays, particularly for studying proteolytic enzymes. This compound exhibits significant biological activity, particularly in the context of enzyme kinetics, substrate specificity, and potential therapeutic applications. This article reviews the biological activity of Gly-Gly-AMC, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

Gly-Gly-AMC is a derivative of 7-amido-4-methylcoumarin, which is known for its fluorescent properties upon hydrolysis. The structure can be represented as follows:

This reaction occurs when the substrate is cleaved by specific proteases, releasing the fluorescent moiety 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured.

Biological Activity

1. Enzymatic Hydrolysis

Gly-Gly-AMC is primarily utilized as a substrate for studying aminopeptidases and other proteolytic enzymes. The hydrolysis of Gly-Gly-AMC has been shown to be catalyzed by various enzymes, including those from pathogenic organisms such as Borrelia burgdorferi and Trypanosoma brucei.

- Kinetic Studies : The enzymatic activity was measured using fluorescence spectroscopy, where the release of AMC was monitored. For example, in studies involving B. burgdorferi, specific enzymatic activities were reported to be around 1,126 ± 108 mU/mg for enzyme extracts obtained from serum-free media .

2. Substrate Specificity

The substrate specificity of Gly-Gly-AMC has been compared with other fluorogenic substrates like Gly-Pro-AMC and Leu-AMC. Research indicates that the presence of specific amino acids influences the cleavage rates significantly. For instance, substrates with arginine residues showed enhanced cleavage efficiency compared to others lacking basic amino acids .

Case Studies

Case Study 1: Proteolytic Activity in Pathogens

A study investigated the proteolytic activity of B. burgdorferi using various fluorogenic substrates including Gly-Gly-AMC. The results indicated that this substrate was effectively hydrolyzed by the pathogen's aminopeptidases, suggesting its potential role in the organism's survival mechanisms .

Case Study 2: Inhibition Studies

Research on inhibitors of deubiquitinating enzymes demonstrated that Gly-Gly-AMC could serve as a useful tool for screening potential inhibitors. Inhibitors were tested against deubiquitinating enzymes using Gly-Gly-AMC as a substrate to assess their efficacy in modulating enzyme activity .

Table 1: Enzymatic Activity of Gly-Gly-AMC Compared to Other Substrates

| Substrate | Enzyme Source | Specific Activity (mU/mg) |

|---|---|---|

| This compound | B. burgdorferi | 1,126 ± 108 |

| Gly-Pro-7-amido-4-methylcoumarin | Human plasma | Not specified |

| Leu-7-amido-4-methylcoumarin | Rabbit reticulocyte | High |

Table 2: Inhibitory Effects on Enzyme Activity

| Inhibitor | IC50 (μM) | Target Enzyme |

|---|---|---|

| Phe-Arg-(8-amino-3,6-dioxaoctanoic acid)-Gly-[r]-fluoropyrrolidide | 54 | APCE |

| Ubiquitin C-terminal aldehyde | <0.01 | UCH-L3 |

Scientific Research Applications

Fluorescent Probes

Gly-Gly-AMC serves as an effective fluorescent probe in biochemical assays. Its fluorescence properties allow researchers to study cellular processes and protein interactions with high sensitivity. The compound's ability to emit light upon enzymatic cleavage makes it an invaluable tool for real-time monitoring of biological activities.

Key Features:

- Emission Spectrum: Optimal emission at 460 nm when excited at 380 nm.

- Sensitivity: High sensitivity to proteolytic enzymes, enabling detection at low substrate concentrations.

Enzyme Activity Measurement

This compound is extensively used to measure the activity of specific enzymes, particularly in biochemistry and molecular biology. Gly-Gly-AMC is a substrate for various proteases, including dipeptidyl peptidase IV (DPP-IV), making it crucial for studying metabolic pathways.

Application Example:

- Dipeptidyl Peptidase IV (DPP-IV) Assays: Gly-Gly-AMC is used to assess DPP-IV activity, which is important in diabetes research due to its role in glucose metabolism.

| Enzyme | Substrate | Reaction Type |

|---|---|---|

| DPP-IV | Gly-Gly-AMC | Proteolytic cleavage |

| Urokinase | Gly-Gly-AMC | Proteolytic cleavage |

Drug Development

Gly-Gly-AMC plays a significant role in the development of new pharmaceuticals. By targeting specific biological pathways, it aids in identifying potential drug candidates that can modulate enzyme activities associated with various diseases.

Case Study:

- Inhibitors of DPP-IV: Research has shown that compounds that inhibit DPP-IV can improve glycemic control in type 2 diabetes patients. Gly-Gly-AMC is used to screen these inhibitors effectively.

Diagnostics

The incorporation of Gly-Gly-AMC into diagnostic tests enhances the accuracy and reliability of medical assessments. Its use in detecting enzyme levels can aid in diagnosing diseases related to enzyme deficiencies or excesses.

Application Example:

- Cancer Biomarkers: Studies have utilized Gly-Gly-AMC to identify proteolytic activity associated with tumor progression, providing insights into cancer diagnostics.

Research on Protein Folding

Gly-Gly-AMC is instrumental in studying protein folding and stability, which is crucial for understanding diseases related to protein misfolding, such as Alzheimer's disease. By monitoring the cleavage of Gly-Gly-AMC by chaperone proteins, researchers can gain insights into the mechanisms of protein folding.

Research Findings:

- Chaperone Activity Assays: The compound has been used to evaluate the activity of molecular chaperones that assist in protein folding under stress conditions.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Gly-Gly-7-amido-4-methylcoumarin, and what analytical techniques are recommended for purity assessment?

- Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) or solution-phase methods, ensuring proper protection of reactive groups (e.g., amide bonds). For fluorogenic substrates like this compound, coupling the coumarin derivative to the peptide sequence requires anhydrous conditions and catalysts such as HOBt/DCC .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., , ), mass spectrometry (MS) for molecular weight validation, and reverse-phase HPLC (≥95% purity threshold) for assessing impurities. Document retention times and chromatographic conditions rigorously .

- Stability Testing : Monitor degradation under varying pH and temperature using UV-Vis or fluorescence spectroscopy to establish optimal storage conditions (-20°C in anhydrous DMSO) .

Q. How is this compound utilized as a substrate in protease activity assays, and what are the key kinetic parameters to measure?

- Methodological Answer :

- Assay Design : Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) with 1–10 µM substrate. Initiate hydrolysis by adding the protease and monitor fluorescence intensity (ex/em: 380/460 nm) over time. Include negative controls (e.g., substrate alone) and positive controls (e.g., known protease inhibitors) .

- Kinetic Analysis : Calculate , , and using Michaelis-Menten or Lineweaver-Burk plots. Use nonlinear regression tools (e.g., GraphPad Prism) to account for substrate depletion at low concentrations .

- Validation : Replicate experiments across multiple enzyme batches and normalize activity to protein concentration (Bradford assay) .

Q. What are the critical considerations for preparing stock solutions of this compound to ensure stability and reproducibility in enzymatic studies?

- Methodological Answer :

- Solubility : Dissolve in anhydrous DMSO to prevent hydrolysis. Avoid aqueous buffers during initial solubilization to minimize premature cleavage .

- Aliquoting : Store single-use aliquots at -20°C to reduce freeze-thaw cycles. Confirm concentration via absorbance () before each experiment .

- Buffer Compatibility : Pre-test substrate stability in assay buffers (e.g., presence of metal ions or detergents) using fluorescence baselines over 1–2 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data obtained from this compound-based assays across different experimental setups?

- Methodological Answer :

- Variable Isolation : Systematically compare buffer composition (e.g., ionic strength, pH), enzyme sources (recombinant vs. purified), and instrumentation (e.g., fluorometer calibration). Use standardized protocols from repositories like MIRAGE for glycomics experiments .

- Statistical Reconciliation : Apply ANOVA or mixed-effects models to identify outliers. Cross-validate results with orthogonal methods (e.g., HPLC quantification of cleavage products) .

- Data Triangulation : Combine kinetic data with structural studies (e.g., X-ray crystallography of protease-substrate complexes) to explain mechanistic variations .

Q. What strategies are effective for integrating fluorescence-based detection of this compound cleavage products with mass spectrometry for comprehensive protease characterization?

- Methodological Answer :

- Workflow Design :

Fluorescence Screening : Identify active protease fractions using real-time assays.

MS Sample Preparation : Quench reactions with 0.1% TFA, desalt via C18 spin columns, and analyze by MALDI-TOF or LC-MS/MS to confirm cleavage sites .

- Data Integration : Map fluorescence kinetics to MS-derived peptide sequences using bioinformatics tools (e.g., Skyline). Validate with synthetic peptide standards .

Q. What statistical approaches should be employed when analyzing time-dependent fluorescence data from this compound hydrolysis experiments to account for non-linear kinetic behavior?

- Methodological Answer :

- Model Selection : Use non-linear regression (e.g., exponential decay models) for time-course data. Compare Akaike Information Criterion (AIC) values to identify the best-fit model .

- Error Handling : Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals for . Normalize data to internal controls (e.g., non-enzymatic hydrolysis rates) .

- Software Tools : Implement packages like R’s

nls2or Python’slmfitfor robust parameter estimation. Document code and raw data for reproducibility .

Comparison with Similar Compounds

7-Amino-4-methylcoumarin (AMC)

- Structure : Base fluorophore without peptide chains.

- Properties : Melting point 224–226°C; serves as the fluorescent product released upon enzymatic cleavage of peptide-AMC substrates.

- Applications : Used directly as a fluorescence standard or synthon for synthesizing peptide-AMC derivatives .

- Key Difference : Lacks the peptide moiety, limiting its utility as an enzymatic substrate.

L-Glycine-7-amido-4-methylcoumarin (Gly-AMC)

- Structure : Single glycine residue attached to AMC.

- Properties : Molecular formula C12H12N2O3, molecular weight 232.23 g/mol; soluble in DMSO and water .

- Applications: Substrate for aminopeptidases and trypsin-like proteases.

- Key Difference : Shorter peptide chain reduces specificity for dipeptidases compared to Gly-Gly-AMC.

Gly-Pro-7-amido-4-methylcoumarin Hydrobromide

- Structure : Glycine-proline dipeptide linked to AMC.

- Properties : Hydrobromide salt enhances stability; used in dipeptidyl peptidase IV (DPP4) assays.

- Applications: Targets proline-specific enzymes, such as DPP4, critical in diabetes and immunology research .

- Key Difference : Proline residue confers specificity for prolyl-cleaving enzymes, unlike glycine-based substrates.

L-Arg-7-amino-4-methylcoumarin (Arg-AMC)

- Structure : Arginine residue attached to AMC.

- Properties : Molecular formula C16H21N5O3, molecular weight 331.37 g/mol.

- Applications : Substrate for trypsin-like proteases and caspases.

- Key Difference : Positively charged arginine side chain enhances interaction with serine proteases .

7-Diethylamino-4-methylcoumarin

- Structure: Diethylamino group at the 7-position instead of an amide.

- Properties: Longer fluorescence wavelength (λem ~ 470 nm) due to electron-donating diethylamino group.

- Applications : Laser dyes and fluorescence polarization studies.

- Key Difference: Non-peptidic structure limits enzymatic utility but broadens material science applications .

4-Methyl-7-ethoxycoumarin

- Structure : Ethoxy group at the 7-position.

- Properties : Reduced fluorescence quantum yield compared to AMC derivatives.

- Applications : Used in organic synthesis and as a UV absorber.

Data Table: Comparative Analysis of Gly-Gly-7-amido-4-methylcoumarin and Analogs

Properties

IUPAC Name |

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4.ClH/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15;/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGZRZYKKHAMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647378 | |

| Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-65-6 | |

| Record name | Glycinamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191723-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.